molecular formula C20H20BrNO6 B10952022 Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10952022
M. Wt: 450.3 g/mol
InChI Key: ZQJDTSIBDMPHLH-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenoxy group and an isophthalate moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4,6-dimethylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with dimethyl 5-aminoisophthalate under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The isophthalate moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.

Comparison with Similar Compounds

DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE can be compared with similar compounds such as:

    2-Amino-5-bromo-4,6-dimethylpyridine: This compound shares the brominated aromatic structure but differs in its functional groups and overall structure.

    2-Bromo-4,6-dimethylphenol: A simpler compound that serves as an intermediate in the synthesis of the target compound.

    5-Bromo-2-[[[[(2,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid: Another complex compound with a similar brominated phenoxy group but different functional groups and applications.

The uniqueness of DIMETHYL 5-{[2-(2-BROMO-4,6-DIMETHYLPHENOXY)ACETYL]AMINO}ISOPHTHALATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H20BrNO6

Molecular Weight

450.3 g/mol

IUPAC Name

dimethyl 5-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H20BrNO6/c1-11-5-12(2)18(16(21)6-11)28-10-17(23)22-15-8-13(19(24)26-3)7-14(9-15)20(25)27-4/h5-9H,10H2,1-4H3,(H,22,23)

InChI Key

ZQJDTSIBDMPHLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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